molecular formula C25H44IN B611720 Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide CAS No. 1353880-00-8

Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide

Cat. No. B611720
M. Wt: 485.54
InChI Key: YGGCLYHAJDEFPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

VT-ME6 is a potent and selective sphingosine kinase 2 inhibitor. VT-ME6, contained a quaternary ammonium group as a warhead and established that a positively charged moiety is necessary for engaging key amino acid residues in the enzyme binding pocket.13,14 This compound is moderately potent (Ki = 8 lM) and displays three-fold selectivity for SphK2 over SphK1. Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule that is synthesized by two isoforms of sphingosine kinase (SphK1 and 2). Intervention of the S1P signaling pathway has attracted significant attention because alteration of S1P levels is linked to several disease states including cancer, fibrosis, and sickle cell disease.

Scientific Research Applications

Photoelectric Conversion in Solar Cells

Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide has been studied in the context of dye-sensitized solar cells. Research shows that carboxylated cyanine dyes, including similar structures, can be used to improve the photoelectric conversion efficiency of these cells, indicating potential applications in renewable energy technologies (Wu et al., 2009).

High-Performance Liquid Chromatography

This compound's derivatives have been explored for use in high-performance liquid chromatography (HPLC). Studies have investigated its utility in the determination of iodide, using methods like precolumn derivatization and reversed-phase HPLC (Miyashita & Yamashita, 1989), (Verma et al., 1992).

Synthesis and Catalysis

The compound and its related structures have been used in various synthetic and catalytic processes. For example, it has been used in the synthesis of compounds like substituted pentanolides and iodocarbocyclization reactions, contributing to the development of new synthetic pathways in organic chemistry (Imamoto et al., 1994), (Kitagawa et al., 1993).

Antibacterial Applications

Research also suggests potential antibacterial applications. A study on polymerizable quaternary ammonium compounds, which are structurally related to dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide, demonstrated significant antibacterial activity against certain oral bacteria, indicating potential use in dental composites (He et al., 2011).

properties

CAS RN

1353880-00-8

Product Name

Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide

Molecular Formula

C25H44IN

Molecular Weight

485.54

IUPAC Name

Dimethyl-[4-(4-octyl-phenyl)-cyclohexyl]-propyl-ammonium iodide

InChI

InChI=1S/C25H44N.HI/c1-5-7-8-9-10-11-12-22-13-15-23(16-14-22)24-17-19-25(20-18-24)26(3,4)21-6-2;/h13-16,24-25H,5-12,17-21H2,1-4H3;1H/q+1;/p-1

InChI Key

YGGCLYHAJDEFPH-UHFFFAOYSA-M

SMILES

CCC[N+](C)(C)C1CCC(C2=CC=C(CCCCCCCC)C=C2)CC1.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VT-ME6, VT-ME-6, VT-ME 6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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